molecular formula C11H14ClNO B2799884 3-Chloro-4-(cyclopentyloxy)aniline CAS No. 1197687-18-5; 869944-88-7

3-Chloro-4-(cyclopentyloxy)aniline

Cat. No.: B2799884
CAS No.: 1197687-18-5; 869944-88-7
M. Wt: 211.69
InChI Key: OSMCMRFNSNOEJM-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyclopentyloxy)aniline is a substituted aniline derivative characterized by a chlorine atom at the 3-position and a cyclopentyloxy group at the 4-position of the benzene ring. These compounds are typically synthesized via nucleophilic substitution reactions between halogenated nitrobenzenes and substituted alcohols or benzyl halides, followed by nitro group reduction .

Key applications of such aniline derivatives include their use as intermediates in pharmaceuticals. For example, 3-chloro-4-(3-fluorobenzyloxy)aniline is a critical precursor in the synthesis of lapatinib, a tyrosine kinase inhibitor used in cancer therapy .

Properties

CAS No.

1197687-18-5; 869944-88-7

Molecular Formula

C11H14ClNO

Molecular Weight

211.69

IUPAC Name

3-chloro-4-cyclopentyloxyaniline

InChI

InChI=1S/C11H14ClNO/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2

InChI Key

OSMCMRFNSNOEJM-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC2=C(C=C(C=C2)N)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The primary differences among these compounds lie in their substituents, which influence solubility, stability, and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Substituent (4-position) Melting Point (°C) Water Solubility Key Applications
3-Chloro-4-(cyclopentyloxy)aniline Cyclopentyloxy Not reported Low (predicted) Pharmaceutical intermediate
3-Chloro-4-(3-fluorobenzyloxy)aniline 3-Fluorobenzyloxy 78–82 Low Lapatinib synthesis
3-Chloro-4-(4-chlorophenoxy)aniline 4-Chlorophenoxy Not reported Very low Antimalarial hybrids
3-Chloro-4-(trifluoromethyl)aniline Trifluoromethyl Not reported Moderate KCa2 channel modulators
3-Chloro-4-(pyridazin-3-yloxy)aniline Pyridazin-3-yloxy Not reported Not reported Research intermediates

Key Observations :

  • Solubility: Substituents with hydrophobic groups (e.g., benzyloxy, phenoxy) reduce water solubility, as seen in 3-chloro-4-(4-chlorophenoxy)aniline, which is sparingly soluble in water but dissolves in DMSO . The cyclopentyloxy group, being non-polar, likely exacerbates this trend.
  • Thermal Stability : The 3-fluorobenzyloxy analog has a defined melting point (78–82°C), suggesting moderate stability , while other derivatives require further characterization.
Anticancer Activity:
  • EGFR/HER2 Inhibitors: Derivatives like 3-chloro-4-(3,4-dichlorophenoxy)aniline are incorporated into quinazoline scaffolds to develop dual kinase inhibitors, mimicking the pharmacophore of TAK-285 .
  • Lapatinib Intermediate : The 3-fluorobenzyloxy analog’s role in lapatinib synthesis highlights its importance in targeting HER2-positive cancers .
Antimalarial Activity:
  • The sarcosine hybrid of 3-chloro-4-(4-chlorophenoxy)aniline exhibited an ED50 of 6.49 mg/kg, less potent than the parent compound (ED50 = 3.61 mg/kg), likely due to reduced solubility affecting bioavailability .
Neurological Targets:
  • 3-Chloro-4-(trifluoromethyl)aniline derivatives demonstrate activity as positive modulators of KCa2 channels, with the trifluoromethyl group enhancing metabolic stability .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chlorine and trifluoromethyl groups enhance electrophilicity, improving binding to enzymatic targets (e.g., kinase ATP pockets) .
  • Steric Effects : Bulky substituents like benzyloxy or cyclopentyloxy may hinder interaction with certain targets but improve selectivity in others .

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